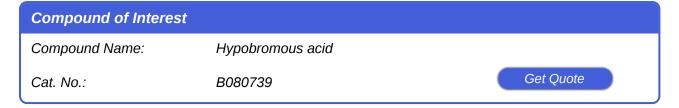


stability and disproportionation of hypobromous acid solutions

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An In-depth Technical Guide to the Stability and Disproportionation of **Hypobromous Acid** Solutions

Introduction

Hypobromous acid (HOBr) is a weak, unstable halogen-based acid that exists primarily in aqueous solutions.[1][2][3] It is a powerful oxidizing agent and disinfectant, generated both commercially and biologically by enzymes such as eosinophil peroxidase.[2][3][4] Its efficacy as a biocide makes it a subject of significant interest in fields ranging from water treatment to drug development.[2][5] However, the inherent instability of HOBr, leading to its decomposition and disproportionation, presents considerable challenges for its storage and application. This guide provides a comprehensive technical overview of the factors governing the stability of **hypobromous acid** solutions and the kinetics and mechanisms of its disproportionation, tailored for researchers, scientists, and drug development professionals.

Stability of Hypobromous Acid Solutions

The persistence of **hypobromous acid** in solution is transient and highly dependent on a range of physical and chemical factors.[6] Generally, HOBr is considered metastable and can only be handled in dilute solutions, with concentrations typically below 0.7 moles per liter.[1][7]

Factors Affecting Stability



- Concentration: The rate of HOBr degradation is directly proportional to its concentration.[8]
 Higher concentrations accelerate decomposition, significantly shortening the solution's half-life. For example, a 200-300 ppm solution of available bromine may have a half-life of about 10 days, whereas a 4000 ppm solution's half-life can be reduced to a few hours or less.[8]
- pH: The pH of the solution is a critical determinant of HOBr stability. The disproportionation rate is maximal between pH 3 and 8.[9][10][11] Stability increases significantly at pH values above 8, where HOBr deprotonates to form the more stable hypobromite ion (OBr⁻).[9][10] [11] The acid dissociation constant (pKa) for HOBr is approximately 8.65.[2] Below pH 3, the decomposition rate also decreases due to the reversibility of the initial reaction steps.[9][10] [11]
- Temperature: Elevated temperatures increase the rate of decomposition.[8] Therefore, for applications requiring greater stability, it is recommended to prepare and store HOBr solutions in cool water.[8]
- Light: HOBr solutions are susceptible to photolytic decomposition. Exposure to light can
 cause the breakdown of hypobromous acid into hydrobromic acid and oxygen.[1]
 Consequently, solutions should be stored in dark or low-actinic light conditions to maintain
 their integrity.[11][12]
- Catalysts: The decomposition of HOBr is catalyzed by general bases. Species such as hydrogen phosphate (HPO₄²⁻) and carbonate (CO₃²⁻) have been shown to increase the rate of disproportionation.[9][10][11] The presence of certain metal salts, including those of copper and silver, can also accelerate decomposition.[1]

Data Presentation: Stability of Hypobromous Acid

The following table summarizes quantitative data regarding the stability of HOBr solutions under various conditions.



Parameter	Condition	Observation	Half-Life	Reference
Concentration	200-300 ppm (as available bromine)	Slower decay rate	~10 days	[8]
4000 ppm (as available bromine)	Rapid decay rate	A few hours or less	[8]	
4670 ppm (as bromine)	Decayed to 3692 ppm in 7 hours	~20 hours	[7]	
8620 ppm (as bromine)	Decayed to 4694 ppm in 8 hours	~11 hours	[7]	
рН	0.2 to 3	Rate of disproportionation is suppressed	-	[9][10][11]
3 to 8	Maximum rate of disproportionatio	-	[9][10][11]	
> 8	Rate of disproportionatio n decreases significantly	-	[9][10][11]	
7.00	pH dropped to 5.79 over 7 hours (4670 ppm initial)	-	[7]	
7.36	pH dropped to 4.15 over 8 hours (8620 ppm initial)	-	[7]	

Disproportionation of Hypobromous Acid



Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced.[13][14] In the case of **hypobromous acid**, bromine in the +1 oxidation state is converted into species with both higher (bromate, BrO₃⁻, +5 state) and lower (bromide, Br⁻, -1 state; or bromine, Br₂, 0 state) oxidation states.

Kinetics and Mechanism

The disproportionation of aqueous **hypobromous acid** is a second-order reaction with respect to HOBr.[9][10][11] The overall rate expression is complex and highly pH-dependent, as shown below:

 $-d[Br(I)]/dt = n\{(c/(c + [H^+]))k_{1a} + k_0[B])[HOBr]^2 + k_{1\beta}[OBr^-]^2\}[9][10]$

Where:

- n is a stoichiometric factor that varies from 2 to 5 depending on the pH.[9][10]
- [B] represents a general base catalyst.
- k_{1a} , $k_{1\beta}$, k_{0} , and c are rate constants or ratios of rate constants.

The reaction products are also dictated by the pH of the solution:

- Below pH 4: The primary products are elemental bromine (Br₂) and bromate (BrO₃⁻), with a stoichiometric factor (n) of 5.[9][10][11]
- From pH 4 to 7: The stoichiometry varies, with n ranging from 3 to 5.[9][10]
- Above pH 8: The initial observable product is bromite (BrO₂⁻), with n initially being 2.[9][10]
 [11]

Data Presentation: Kinetic Parameters for HOBr Disproportionation

The table below provides key kinetic data for the disproportionation reaction at 25.0 °C.

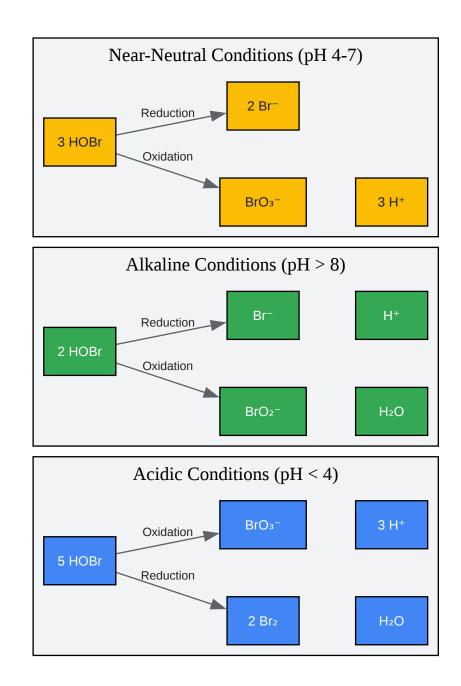


Parameter	Value	Units	Description	Reference
K 1a	2 x 10 ⁻³	M ⁻¹ s ⁻¹	Second-order rate constant for HOBr disproportionatio	[9][10]
k 1β	6 x 10 ⁻⁷	M ⁻¹ s ⁻¹	Second-order rate constant for OBr ⁻ disproportionatio n	[9][10]
С	0.03	М	Ratio of rate constants	[9][10]
k _o (for HPO ₄ ²⁻)	0.05	M ⁻² S ⁻¹	General-base catalysis constant	[9][10][11]
k _o (for COз ²⁻)	0.33	M ⁻² S ⁻¹	General-base catalysis constant	[9][10][11]

Visualization: HOBr Disproportionation Pathways

The following diagram illustrates the pH-dependent pathways of **hypobromous acid** disproportionation.





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Caption: pH-dependent disproportionation pathways of **hypobromous acid**.

Experimental ProtocolsPreparation of Hypobromous Acid Solutions

Accurate and reproducible preparation of HOBr solutions is paramount for experimental studies. Several methods are reported in the literature.



- Protocol 1: Reaction of Bromine Water with Silver Salts
 - Materials: Elemental bromine (Br₂), distilled water, silver phosphate (Ag₃PO₄) solid.
 - Procedure: Prepare a saturated solution of bromine in water. Add the bromine water to an excess of solid silver phosphate. The reaction is: 3Br₂ + 3H₂O + Ag₃PO₄(s) → 3HOBr + 3AgBr(s) + H₃PO₄.[12]
 - Purification: The resulting HOBr solution can be separated from the silver bromide precipitate and purified via vacuum distillation.[12]
 - Storage: Store the distillate in the dark at approximately 5°C to minimize decomposition.
 [12] Note that the choice of silver salt can influence the stability of the final solution.
- Protocol 2: On-Site Generation from Hydrogen Bromide and Hypochlorite
 - Materials: Aqueous hydrogen bromide (HBr), sodium hypochlorite (NaOCI, commercial bleach), and deionized water.
 - Procedure: Mix the hydrogen bromide solution and sodium hypochlorite solution in water.
 The reaction is: HBr + NaOCl → HOBr + NaCl.[8]
 - Control: The reaction is rapid and can be performed in-line or in a blending tank.[8]
 Maintaining cool water temperatures is crucial to slow decomposition.[8] The pH of the resulting solution should be near neutral (6.9-7.4) when stoichiometric amounts are used.
 [8]

Analytical Methods for Quantification and Stability Monitoring

- Protocol 3: UV-Vis Spectrophotometry
 - Principle: Hypobromous acid exhibits a characteristic absorbance band in the UV spectrum.
 - Methodology: Monitor the absorbance of the solution at approximately 260 nm, which is characteristic of the HOBr species.[1]

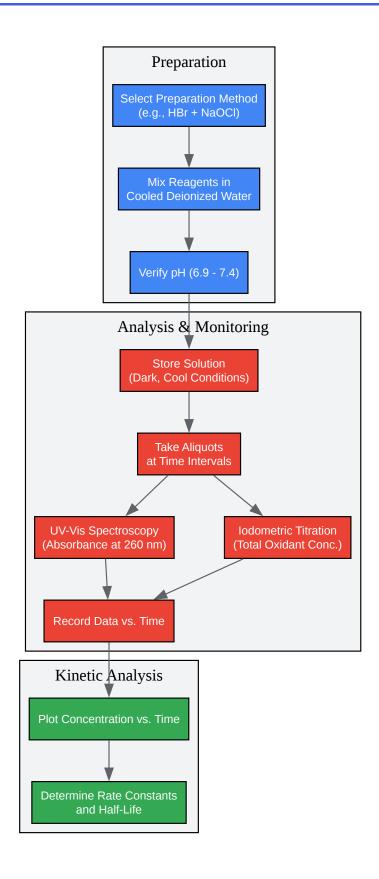


- Application: This method is suitable for kinetic studies, allowing for real-time tracking of the formation or disproportionation of HOBr by observing changes in absorbance over time.[1]
- Protocol 4: Iodometric Titration for Total Oxidizing Power
 - Principle: Oxidizing agents like HOBr, Br₂, and BrO₃⁻ will oxidize iodide (I⁻) to iodine (I₂),
 which can then be titrated with a standard thiosulfate solution.
 - Reagents: Potassium iodide (KI), standard sodium thiosulfate (Na₂S₂O₃) solution, starch indicator.
 - Procedure: Add an excess of potassium iodide to an acidified aliquot of the sample solution. Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow. Add starch indicator (which turns blue-black in the presence of iodine) and continue the titration until the blue color disappears.[12][15]
 - Calculation: The concentration of total oxidizing species can be calculated from the volume of thiosulfate used. Specific procedures can be employed to differentiate between HOBr and other bromine species.[12]

Visualization: Experimental Workflow

The diagram below outlines a general experimental workflow for the preparation and analysis of a **hypobromous acid** solution.





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Caption: General workflow for HOBr solution preparation and stability analysis.



Conclusion

The utility of **hypobromous acid** in various scientific and industrial applications is intrinsically linked to its chemical stability. This guide has detailed the critical factors—concentration, pH, temperature, and light—that govern the longevity of HOBr solutions. The disproportionation of HOBr is a complex, second-order process with pH-dependent pathways and products. A thorough understanding of these principles, coupled with robust experimental protocols for preparation and analysis, is essential for professionals seeking to harness the reactive properties of **hypobromous acid** effectively and reproducibly in research and development settings.

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